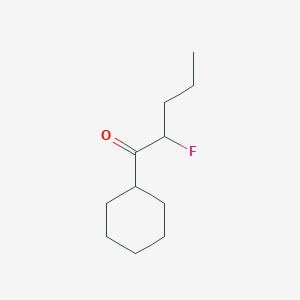
1-Cyclohexyl-2-fluoropentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-fluoropentan-1-one, also known as cyclohexylfluoroketone (CFK), is a chemical compound that has gained significant attention in scientific research due to its potential as a non-lethal incapacitating agent. CFK is a ketone derivative that has a cyclohexyl ring and a fluorine atom attached to the ketone group. The compound is structurally similar to other ketones such as 3-Quinuclidinyl benzilate (QNB) and 2-Chlorobenzalmalononitrile (CS), which are known for their use as riot control agents. However, CFK is considered less toxic than QNB and CS, making it a promising alternative for law enforcement and military applications.
Mécanisme D'action
The exact mechanism of action of CFK is not fully understood. However, it is believed that the compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, CFK increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of the cholinergic system and the observed physiological effects.
Effets Biochimiques Et Physiologiques
CFK produces a range of physiological and behavioral effects in animal models. The compound has been shown to cause sedation, ataxia, loss of coordination, and respiratory depression. CFK has also been shown to cause muscle weakness and paralysis in animals, leading to immobilization. The compound has been shown to have a short duration of action, with effects lasting for several minutes to hours depending on the dose.
Avantages Et Limitations Des Expériences En Laboratoire
CFK has several advantages as a non-lethal incapacitating agent for use in lab experiments. The compound is less toxic than other riot control agents such as QNB and CS, making it safer to handle and use. CFK is also effective in immobilizing animals without causing significant harm, making it a promising alternative to lethal force in certain situations. However, CFK has limitations as well. The compound has a short duration of action, which can make it difficult to study long-term effects. CFK also has limited solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CFK. One area of interest is the development of new formulations and delivery methods for the compound, which could increase its efficacy and duration of action. Another area of interest is the study of the long-term effects of CFK on animals, including potential neurotoxicity and other adverse effects. Additionally, there is a need for further research on the mechanism of action of CFK, which could lead to the development of new non-lethal incapacitating agents with improved safety and efficacy.
Méthodes De Synthèse
The synthesis of CFK involves the reaction of cyclohexanone with hydrogen fluoride gas under acidic conditions. The reaction proceeds through the formation of an intermediate fluorohydrin, which is then dehydrated to form CFK. The synthesis method has been optimized to produce high yields of CFK with high purity.
Applications De Recherche Scientifique
CFK has been extensively studied for its potential as a non-lethal incapacitating agent. The compound has been shown to produce a range of physiological and behavioral effects in animal models, including sedation, ataxia, and loss of coordination. CFK has also been shown to be effective in immobilizing animals without causing significant harm, making it a promising alternative to lethal force in certain situations.
Propriétés
Numéro CAS |
138042-74-7 |
|---|---|
Nom du produit |
1-Cyclohexyl-2-fluoropentan-1-one |
Formule moléculaire |
C11H19FO |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
1-cyclohexyl-2-fluoropentan-1-one |
InChI |
InChI=1S/C11H19FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3 |
Clé InChI |
XEYJKUKBVNRCKX-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1CCCCC1)F |
SMILES canonique |
CCCC(C(=O)C1CCCCC1)F |
Synonymes |
1-Pentanone, 1-cyclohexyl-2-fluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



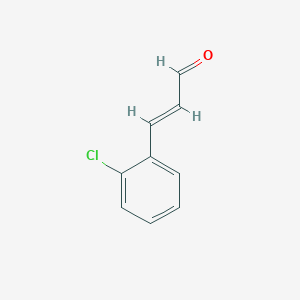
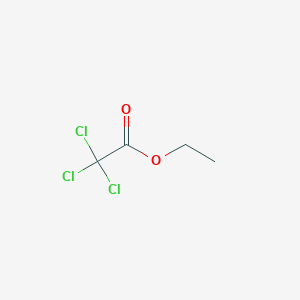
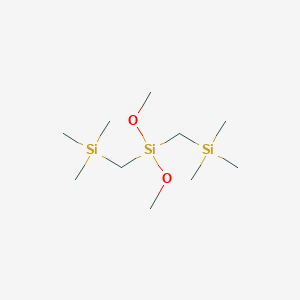
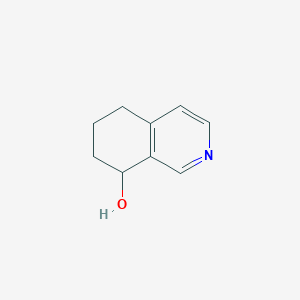
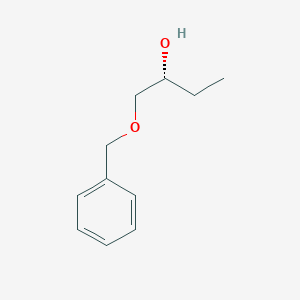
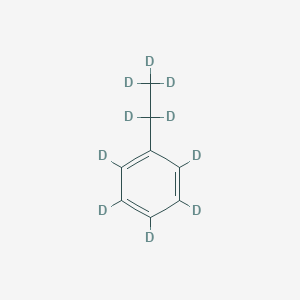
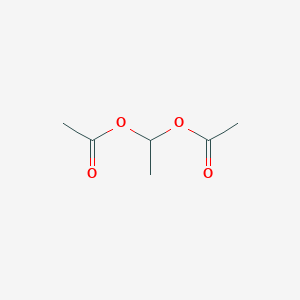
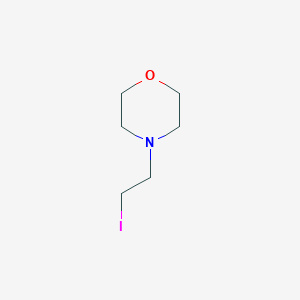
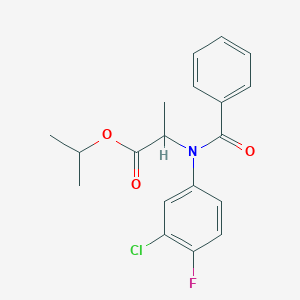

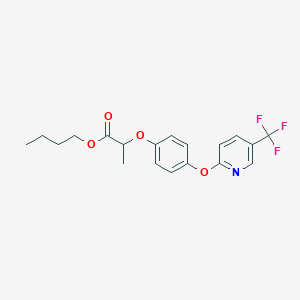
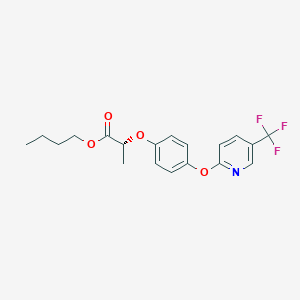
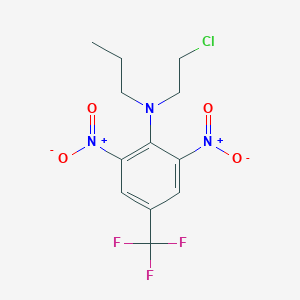
![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)